Methyl 4-(2-(dimethylamino)ethoxy)benzoate

Beschreibung

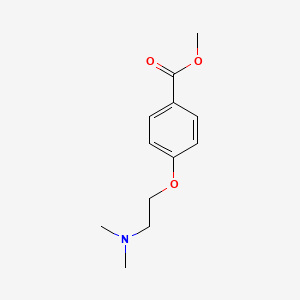

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-[2-(dimethylamino)ethoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-6-4-10(5-7-11)12(14)15-3/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWGWKQKBDJZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001201960 | |

| Record name | Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73119-82-1 | |

| Record name | Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73119-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(2-(dimethylamino)ethoxy)benzoate chemical structure and IUPAC name

An In-Depth Technical Guide to Methyl 4-(2-(dimethylamino)ethoxy)benzoate

Abstract

This compound, a benzoate ester derivative, is a molecule of significant interest in both pharmaceutical and material sciences.[1] Characterized by a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol , it serves as a highly versatile chemical building block.[1] Its structure incorporates a dimethylaminoethoxy side chain, a key pharmacophore found in various active pharmaceutical ingredients (APIs), most notably Itopride, a gastroprokinetic agent.[1][2] Beyond its role as a crucial pharmaceutical intermediate, its tertiary amine functionality allows it to serve as a slow-acting polymerization accelerator in material science applications.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, key applications, and essential safety information, tailored for researchers and drug development professionals.

Chemical Identity and Structure

IUPAC Name

The formal IUPAC name for this compound is methyl 4-[2-(dimethylamino)ethoxy]benzoate .[1]

Chemical Structure

The molecule consists of a central benzene ring substituted at positions 1 and 4. A methyl ester group (-COOCH₃) is attached at position 1, and an ether-linked dimethylaminoethyl group (-O-CH₂-CH₂-N(CH₃)₂) is at position 4. The tertiary amine and the ester group are the primary sites of chemical reactivity.[1]

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Key Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 73119-82-1 | [1][3] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1][3] |

| Molecular Weight | 223.27 g/mol | [1][3] |

| SMILES | O=C(OC)C1=CC=C(OCCN(C)C)C=C1 | [3] |

| InChI Key | OIWGWKQKBDJZRH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its handling, storage, and application. The data below is essential for designing synthetic routes and purification strategies.

| Property | Value | Method/Conditions | Source |

| Melting Point | -34 °C (-29 °F) | Literature | |

| Boiling Point | 212 °C (414 °F) | Literature | |

| Density | 1.045 g/cm³ | at 25 °C (77 °F) | |

| Partition Coefficient (log P) | 2.59 | at 22.8 °C (73.0 °F) |

The low melting point indicates that this compound is a liquid at standard ambient temperature and pressure. Its log P value suggests moderate lipophilicity, indicating solubility in a range of organic solvents.

Synthesis and Mechanistic Considerations

Overview of Synthetic Strategies

The synthesis of this compound typically involves a direct two-step process combining etherification and esterification.[1] The most common and industrially scalable approach is a Williamson ether synthesis. This method is favored for its high efficiency and the use of readily available starting materials.[1]

An alternative, multi-step route can be employed for greater flexibility, especially when synthesizing analogues.[1] This may involve starting with a precursor like 4-hydroxybenzonitrile, performing the etherification, and then converting the nitrile group into the methyl ester via hydrolysis to the carboxylic acid followed by esterification.[1]

Experimental Protocol: Williamson Ether Synthesis Approach

This protocol details the synthesis from methyl 4-hydroxybenzoate and 2-chloro-N,N-dimethylethanamine hydrochloride. This method is a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) until the starting material is consumed.

Materials:

-

Methyl 4-hydroxybenzoate

-

2-chloro-N,N-dimethylethanamine hydrochloride

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Subsequently, add anhydrous potassium carbonate (2.5 eq). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a phenoxide intermediate. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Substitution: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) to the stirring mixture. The reaction is heated to 80-90°C. The phenoxide attacks the electrophilic carbon of the chloro-amine in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage. DMF is an ideal solvent for this reaction as its polar aprotic nature stabilizes the transition state without solvating the nucleophile excessively.

-

Reaction Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the methyl 4-hydroxybenzoate spot disappears.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. The product will partition into an organic layer.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The use of a brine wash for the combined organic layers helps to remove residual water and DMF.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the Williamson ether synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

Applications and Significance in Research and Development

Role as a Pharmaceutical Intermediate

The primary value of this compound lies in its role as a key intermediate in pharmaceutical synthesis.[1] The 4-[2-(dimethylamino)ethoxy] moiety is a critical structural feature in several APIs.

-

Itopride Hydrochloride: This compound is a direct precursor in some synthetic routes for Itopride, a drug used to treat gastrointestinal motility disorders.[1][2]

-

Selective Estrogen Receptor Modulators (SERMs): Analogues with the same aminoethoxyphenyl group are essential intermediates in the synthesis of SERMs, which are used in the management of conditions like breast cancer and osteoporosis.[4]

Applications in Material Science

The presence of a tertiary amine allows this molecule to function as a catalyst. Specifically, it can act as a slow-acting polymerization accelerator, which is useful in applications where a controlled curing time is required.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

GHS Hazards: The compound is classified as a combustible liquid (H227) and is toxic to aquatic life (H401).

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.

-

Storage Conditions: Store in a cool, well-ventilated place. Keep the container tightly closed.

-

Fire Fighting Measures: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.

Conclusion

This compound is a functionally rich molecule with significant utility. Its well-defined synthetic pathways and its role as a key building block, particularly in the synthesis of pharmaceuticals like Itopride, underscore its importance in drug discovery and development. Furthermore, its application in material science highlights its versatility. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this compound in their work.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3104610, Methyl 4-[2-(acetylamino)ethoxy]benzoate. Retrieved from [Link]

-

Aboul-Ela, M. A., Issa, D. A. E., & Mansour, F. H. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters 9a-c. ResearchGate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

Chongqing Yuxin Sky Pharmaceutical Co., Ltd. (n.d.). Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.

Sources

Literature review on the applications of Methyl 4-(2-(dimethylamino)ethoxy)benzoate

Executive Summary

Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1) is a specialized bifunctional intermediate critical to the synthesis of benzamide-based prokinetic agents, most notably Itopride Hydrochloride .[1] Its structure combines a benzoate ester core with a basic dimethylaminoethoxy tail, making it a versatile "linchpin" molecule.[1]

For drug development professionals, this compound represents the primary entry point for introducing the pharmacologically active 4-[2-(dimethylamino)ethoxy]phenyl moiety. Beyond pharmaceuticals, its tertiary amine functionality serves as a catalytic accelerator in specialized polymer curing systems. This guide provides a validated technical roadmap for its synthesis, downstream transformation, and quality control, designed to ensure high yield and regulatory compliance.

Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 73119-82-1 |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Appearance | White to off-white crystalline powder or low-melting solid |

| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO; Sparingly soluble in water (pH dependent) |

| pKa (Calculated) | ~9.2 (tertiary amine) |

| Key Functional Groups | Methyl Ester (Electrophile), Tertiary Amine (Base/Nucleophile), Ether Linkage |

Primary Application: Synthesis of Itopride Hydrochloride

The most high-value application of this intermediate is in the convergent synthesis of Itopride, a dopamine D2 antagonist and acetylcholinesterase inhibitor. The methyl ester serves as the precursor to the 4-(2-(dimethylamino)ethoxy)benzylamine fragment, which is subsequently coupled with 3,4-dimethoxybenzoic acid.

Retrosynthetic Pathway Analysis

The synthesis relies on a "Reduction-Amination" strategy. The ester group is reduced to a benzyl alcohol, converted to a leaving group (chloride or mesylate), and then aminated to form the benzylamine required for the final coupling.

Figure 1: Critical role of this compound in the Itopride manufacturing stream.

Technical Protocols

The following protocols are designed for scalability and reproducibility. They prioritize "Self-Validating" steps where intermediates can be purified via acid-base transitions, ensuring high purity without expensive chromatography.

Protocol A: Synthesis of this compound

Objective: Efficient O-alkylation of Methyl 4-hydroxybenzoate.

Reagents:

-

Methyl 4-hydroxybenzoate (1.0 eq)

-

2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

-

Potassium Carbonate (anhydrous, 2.5 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (requires longer reflux)

Step-by-Step Methodology:

-

Activation: Charge a reactor with Methyl 4-hydroxybenzoate and DMF. Add Potassium Carbonate.[1] Stir at 60°C for 1 hour to form the phenoxide anion. Validation: The suspension color typically shifts to a deeper yellow/orange.

-

Alkylation: Add 2-(Dimethylamino)ethyl chloride hydrochloride portion-wise to control exotherm.

-

Reaction: Heat the mixture to 80-90°C for 6–8 hours.

-

In-Process Control (IPC): Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the phenol starting material indicates completion.

-

-

Quench & Workup: Cool to room temperature. Pour into ice-cold water (5x reaction volume).

-

Extraction: Extract with Ethyl Acetate (3x). Combine organic layers.

-

Purification (Self-Validating Step):

-

Wash the organic layer with 1M NaOH (removes unreacted phenolic starting material).

-

Extract the organic layer with 1M HCl. The product (basic amine) moves to the aqueous phase; non-basic impurities remain in the organic phase.

-

Basify the aqueous phase with NaOH to pH 10. The product precipitates or oils out.

-

Re-extract into Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Protocol B: Reduction to 4-(2-(dimethylamino)ethoxy)benzyl alcohol

Objective: Conversion of the ester to the primary alcohol for downstream amine synthesis.

Reagents:

-

This compound (1.0 eq)

-

LiAlH₄ (Lithium Aluminum Hydride) (1.5 eq) or NaBH₄/CaCl₂ system

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Setup: Under Nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF at 0°C.

-

Addition: Dissolve the Methyl ester in THF and add dropwise to the hydride suspension, maintaining temperature <10°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Mechanism:[1] Hydride attack on the carbonyl carbon reduces the ester to the alkoxide, which yields the alcohol upon protonation.

-

-

Fieser Quench (Critical Safety): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the benzyl alcohol intermediate.

Quality Control & Analytical Standards

To ensure the material meets pharmaceutical grade requirements, the following analytical parameters must be verified.

HPLC Method (Purity)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 98.0%; Single largest impurity < 0.5%.

H-NMR Identity Validation

-

Solvent: CDCl₃

-

Key Signals:

-

δ 3.89 (s, 3H): Methyl ester singlet (Confirming ester integrity).

-

δ 4.10 (t, 2H): O-CH₂ triplet (Confirming ether linkage).

-

δ 2.72 (t, 2H): N-CH₂ triplet.

-

δ 2.34 (s, 6H): N(CH₃)₂ singlet (Confirming dimethylamine group).

-

δ 7.9 (d, 2H) & 6.9 (d, 2H): Para-substituted aromatic system.

-

Secondary Applications: Polymer Science

Beyond pharma, the tertiary amine moiety allows this molecule to function as a co-initiator in Type II photoinitiator systems for UV-curable coatings. The benzoate group provides UV absorption, while the amine facilitates hydrogen abstraction, reducing oxygen inhibition during polymerization.

Figure 2: Mechanism of action as an amine synergist in UV-curing applications.

References

-

BenchChem. this compound | CAS 73119-82-1. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 122269, Methyl 4-[2-(dimethylamino)ethoxy]benzoate. Retrieved from

- Hokuriku Pharmaceutical Co Ltd.Process for the preparation of N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,4-dimethoxybenzamide hydrochloride. US Patent 4,983,633.

-

Google Patents. Method for synthesizing Itopride Hydrochloride. Retrieved from (General search for Itopride synthesis intermediates).

Sources

The Fulcrum of Innovation: A Technical Guide to Methyl 4-(2-(dimethylamino)ethoxy)benzoate in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

This guide provides an in-depth exploration of Methyl 4-(2-(dimethylamino)ethoxy)benzoate, a pivotal intermediate in the synthesis of a class of drugs known as Selective Estrogen Receptor Modulators (SERMs). We will delve into the strategic importance of this molecule, its synthesis, and its direct application in the creation of clinically significant SERMs like Tamoxifen and Raloxifene, with a comparative look at the synthesis of Ospemifene. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just protocols, but the scientific rationale that underpins these synthetic strategies.

The Strategic Significance of SERMs and the Essential Aminoethoxy Moiety

Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the treatment of hormone-sensitive conditions. These compounds exhibit a remarkable dual-action mechanism, acting as estrogen receptor agonists in some tissues (like bone) while functioning as antagonists in others (such as breast tissue).[1][2] This tissue-specific activity allows for targeted therapeutic benefits, such as preventing osteoporosis and treating or preventing estrogen receptor-positive breast cancer, while minimizing the undesirable side effects associated with broad-acting hormonal therapies.[1][2]

The pharmacological activity of many prominent SERMs is intrinsically linked to a specific structural feature: the basic aminoethoxy side chain. This moiety, exemplified by the dimethylaminoethoxy group in our key intermediate, is crucial for the antiestrogenic activity of these drugs. It is understood that this side chain plays a critical role in inducing a conformational change in the estrogen receptor that recruits corepressors and blocks the transcriptional activation of estrogen-responsive genes.

This compound: Physicochemical Profile

A thorough understanding of the starting materials is fundamental to any synthetic campaign. This compound is a benzoate ester derivative that serves as a versatile building block in pharmaceutical synthesis.[3]

| Property | Value | Source |

| CAS Number | 73119-82-1 | [3] |

| Molecular Formula | C12H17NO3 | [3] |

| Molecular Weight | 223.27 g/mol | [3] |

| Appearance | White or off-white crystalline powder | - |

| Purity | >97% | [3] |

Its structure features a methyl ester, a para-substituted benzene ring, an ether linkage, and a tertiary amine, providing multiple reactive sites for further chemical transformations.

Synthesis of the Key Intermediate: this compound

The efficient synthesis of this intermediate is a critical first step. A common and robust method is the Williamson ether synthesis, a classic and reliable SN2 reaction.[4]

Synthetic Pathway Overview

Caption: Williamson ether synthesis of the key intermediate.

Detailed Experimental Protocol

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

-

Methyl 4-hydroxybenzoate

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone, add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) in portions at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality of Choices:

-

Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic phenoxide.

-

Solvent: Acetone is a suitable polar aprotic solvent for SN2 reactions and allows for easy removal after the reaction.

-

Monitoring: TLC is a rapid and effective technique to monitor the disappearance of the starting material and the appearance of the product, indicating the reaction's progression.

Application in the Synthesis of Tamoxifen

Tamoxifen, a first-generation SERM, is a cornerstone in the treatment of estrogen receptor-positive breast cancer. The synthesis of Tamoxifen can be approached in several ways, with many routes converging on a key step that introduces the characteristic dimethylaminoethoxy side chain.

Synthetic Strategy for Tamoxifen

Caption: A synthetic pathway to Tamoxifen.

Detailed Experimental Protocol for Tamoxifen Synthesis (Final Alkylation Step)

Objective: To synthesize Tamoxifen by alkylating the phenolic precursor with 2-(dimethylamino)ethyl chloride.

Materials:

-

2-[p-(1,2-Diphenyl-1-butenyl)phenol]

-

Sodium ethoxide

-

2-(Dimethylamino)ethyl chloride

-

Ethanol

-

Petroleum ether

Procedure:

-

Dissolve 2-[p-(1,2-diphenyl-1-butenyl)phenol] (1.0 eq) in ethanol.

-

Add a solution of sodium ethoxide (1.1 eq) in ethanol to the mixture.

-

To this solution, add 2-(dimethylamino)ethyl chloride (1.2 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain a crude mixture of (E)- and (Z)-isomers of Tamoxifen.

-

The desired (Z)-isomer is isolated and purified by fractional crystallization from petroleum ether.[5]

Yield and Purity Data for Tamoxifen Synthesis:

| Step | Product | Yield | Purity |

| Final Alkylation and Crystallization | (Z)-Tamoxifen | ~85% | >99% (isomerically pure) |

Application in the Synthesis of Raloxifene

Raloxifene, a second-generation SERM, is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Its synthesis often involves the acylation of a benzothiophene core with a derivative of 4-(2-piperidinoethoxy)benzoic acid, a structural analog of our key intermediate.

Synthetic Strategy for Raloxifene

Caption: Friedel-Crafts acylation approach in Raloxifene synthesis.

Detailed Experimental Protocol for Raloxifene Synthesis (Acylation Step)

Objective: To perform the Friedel-Crafts acylation to form the core structure of Raloxifene.

Materials:

-

4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride

-

Thionyl chloride

-

Methylene dichloride (DCM)

-

Pyridine

-

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

-

Anhydrous Aluminum chloride (AlCl₃)

-

Decanethiol

-

Methanol

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (1.0 eq) in DCM and a catalytic amount of pyridine, add thionyl chloride (4.0 eq) dropwise at 25-35°C.[6]

-

Stir the mixture at 40-45°C for 2 hours. Remove excess thionyl chloride and solvent under vacuum to obtain the crude acid chloride.[6]

-

Dissolve the crude acid chloride in DCM and cool to 0-10°C. Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (0.8 eq).[6]

-

Add anhydrous aluminum chloride (5.6 eq) portion-wise over 30 minutes, then allow the mixture to warm to 30°C and stir for 2 hours.[6]

-

Add decanethiol (3.2 eq) and stir for an additional 2 hours.[6]

-

Quench the reaction by pouring it into a mixture of methanol, ice, and concentrated HCl. Stir for 1 hour.[6]

-

Collect the precipitated solid, wash with water, and dry to afford crude Raloxifene hydrochloride.

-

The crude product can be further purified by crystallization from a suitable solvent system like methanol/water.[6]

Yield and Purity Data for Raloxifene Synthesis:

| Step | Product | Yield | Purity |

| Acylation and Demethylation | Raloxifene Hydrochloride | ~53% | >98% |

A Comparative Look at the Synthesis of Ospemifene

Ospemifene is another SERM used for the treatment of dyspareunia, a symptom of vulvovaginal atrophy, due to menopause.[1] While sharing the triphenylethylene core with Tamoxifen, its side chain is a hydroxyethoxy group, not a dimethylaminoethoxy group. This highlights the modularity of SERM synthesis, where different side chains can be installed to modulate pharmacological properties.

A common route to Ospemifene involves the McMurry coupling of 4-(2-benzyloxyethoxy)benzophenone with propiophenone, followed by debenzylation. The key intermediate is therefore not this compound, but rather a precursor bearing the protected hydroxyethoxy side chain.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of both the intermediate and the final active pharmaceutical ingredient (API) is paramount. A suite of analytical techniques is employed to confirm the structure and assess the purity.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups. |

| High-Performance Liquid Chromatography (HPLC) | Used for both qualitative and quantitative analysis to determine the purity of the compound and to separate it from any starting materials or byproducts. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., ester carbonyl, ether linkage) based on their characteristic vibrational frequencies. |

Conclusion

This compound and its analogs are undeniably central to the synthesis of a significant portion of the SERM drug class. The dimethylaminoethoxy moiety is a key pharmacophore that imparts the desired antiestrogenic activity in target tissues. The synthetic routes to these powerful drugs, while varied, often hinge on the efficient and strategic introduction of this side chain. A thorough understanding of the underlying reaction mechanisms, such as the Williamson ether synthesis and Friedel-Crafts acylation, coupled with rigorous analytical characterization, is essential for the successful development and production of these life-changing therapeutics. The continuous exploration of new synthetic methodologies and the development of novel SERMs with improved tissue selectivity and safety profiles remain an active and vital area of research in medicinal chemistry.

References

- Bathini, P. K., & Venkata Rama, N. (n.d.). 515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Indo American Journal of Pharmaceutical Sciences.

- Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128.

- EP1641773B1 - Process for preparing raloxifene hydrochloride. (2008). Google Patents.

-

WO/2016/108172 PROCESS FOR THE PREPARATION OF OSPEMIFENE AND FISPEMIFENE. (2016). WIPO Patentscope. Retrieved from [Link]

- WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate. (2006). Google Patents.

- WO2011029088A2 - Preparation of raloxifene and its salts. (2011). Google Patents.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

NMR Depot. (2015). Ospemifene. Retrieved from [Link]

- US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. (2009). Google Patents.

-

ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ospemifene and the O-methoxy derivative of ospemifene. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

- EP0168175A1 - Preparation of tamoxifen. (1986). Google Patents.

-

The Royal Society of Chemistry. (n.d.). An atom efficient synthesis of Tamoxifen. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Tokyo University of Science. (2004). Short-step synthesis of tamoxifen and its derivatives via the three-component coupling reaction and migration of the double bond. Retrieved from [Link]

-

New Drug Approvals. (2016). Ospemifene. Retrieved from [Link]

- US9321712B2 - Process for the preparation of ospemifene. (2016). Google Patents.

-

Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of Yield, Purity, and Solubility of Synthesized Peptides.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Yield and purity of the synthesized peptides by the three protocols. 1:.... Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and estrogen receptor binding of 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a nonisomerizable analogue of tamoxifen. X-ray crystallographic studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]

-

Dovepress. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-[2-(acetylamino)ethoxy]benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Medicinal Chemistry and Emerging Strategies Applied to the Development of Selective Estrogen Receptor Modulators (SERMs). Retrieved from [Link]

-

Patsnap Synapse. (2024). What are Selective estrogen receptor modulators and how do they work?. Retrieved from [Link]

-

EJPMR. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

Sources

- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 2. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 6. tsijournals.com [tsijournals.com]

The Aminoethoxyphenyl Pharmacophore: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide

Introduction: The Power of the Pharmacophore

In the intricate world of medicinal chemistry, a pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response.[1][2][3] It is not a real molecule but an abstract concept that serves as a blueprint for designing new drugs.[2][4] Among the vast constellation of molecular frameworks, the aminoethoxyphenyl moiety has emerged as a particularly significant and versatile pharmacophore. Its recurring presence in a wide array of clinically successful drugs across diverse therapeutic areas underscores its status as a "privileged scaffold"—a molecular structure that is capable of binding to multiple, unrelated biological targets.

This technical guide provides an in-depth exploration of the aminoethoxyphenyl pharmacophore, dissecting its structural components, elucidating its role in establishing critical drug-receptor interactions, and examining its application in the rational design of novel therapeutics. We will delve into the structure-activity relationships (SAR), pharmacokinetic considerations, and provide practical experimental protocols for researchers engaged in the drug discovery process.

Chapter 1: Anatomy of the Aminoethoxyphenyl Scaffold

The power of the aminoethoxyphenyl pharmacophore lies in the synergistic contribution of its four key components: a terminal amine, a flexible ethyl spacer, an ether linkage, and a phenyl ring. Each element plays a distinct and crucial role in molecular recognition and biological activity.

-

The Terminal Amine: Invariably, the most critical feature is the terminal amine. At physiological pH (approx. 7.4), this basic group is typically protonated, forming a positively charged ammonium ion. This allows it to act as a potent hydrogen bond donor and, more importantly, to form strong ionic interactions or salt bridges with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target's binding pocket. This electrostatic interaction often serves as the primary anchoring point for the ligand. The substitution on the amine (primary, secondary, or tertiary) profoundly influences its basicity, steric profile, and interaction potential.

-

The Ethyl Spacer: The two-carbon (ethyl) chain provides a critical degree of conformational flexibility. This allows the terminal amine and the phenyl ring to adopt the optimal spatial orientation required to simultaneously engage with their respective recognition sites within the receptor. The length and nature of this linker are often finely tuned during lead optimization to maximize binding affinity.

-

The Ether Linkage: The ether oxygen is a key hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donor residues (e.g., serine, threonine, tyrosine) in the binding site. Furthermore, its bent geometry introduces a specific kink in the molecule's overall topography, which can be essential for fitting into the target's binding cleft.

-

The Phenyl Ring: The aromatic phenyl ring serves multiple functions. It provides a rigid scaffold and engages in non-polar interactions within hydrophobic pockets of the target protein, primarily through van der Waals forces and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. Additionally, the ring serves as a versatile anchor for chemical modification. Substituents can be introduced at the ortho, meta, or para positions to modulate electronic properties, steric bulk, and lipophilicity, thereby fine-tuning the compound's affinity, selectivity, and pharmacokinetic profile.

Chapter 2: Structure-Activity Relationships (SAR) and Rational Design

The systematic modification of a lead compound to understand how changes in its structure affect its biological activity is the cornerstone of medicinal chemistry. For the aminoethoxyphenyl pharmacophore, SAR studies focus on optimizing the interactions of each of its key components.

The causality behind these experimental choices is to probe the topology and chemical environment of the target's binding site. For instance, exploring different N-substituents on the amine helps to define the size and nature of the pocket around the primary anchoring point. Similarly, adding substituents to the phenyl ring maps out adjacent hydrophobic or polar regions. A decrease in activity upon adding a bulky group suggests a sterically constrained region, whereas an increase in potency from adding a hydrogen bond acceptor implies the presence of a corresponding donor in the receptor.

Below is a logical diagram illustrating the key points for SAR exploration on the aminoethoxyphenyl scaffold.

Caption: Key modification points for Structure-Activity Relationship (SAR) studies.

The quantitative data from such studies are often summarized to guide the design of next-generation compounds.

| Modification Point | Substitution | Effect on Affinity (Kᵢ) | Rationale/Insight Gained |

| Amine (R') | -H (Primary) | 120 nM | Baseline affinity |

| -CH₃ (Secondary) | 45 nM | Small hydrophobic pocket near the ionic interaction site | |

| -CH₂Ph (Benzyl) | 15 nM | Larger, accessible hydrophobic region | |

| -C(CH₃)₃ (t-Butyl) | 500 nM | Steric clash; pocket is size-limited | |

| Phenyl (R'') | -H (Unsubstituted) | 120 nM | Baseline hydrophobic interaction |

| 4'-OCH₃ (Methoxy) | 60 nM | Potential H-bond acceptor interaction or favorable electronics | |

| 4'-Cl (Chloro) | 95 nM | Fills a small hydrophobic pocket; enhances lipophilicity | |

| 4'-NO₂ (Nitro) | 350 nM | Strong electron-withdrawing group is unfavorable |

Table 1: Representative SAR data for modifications to a hypothetical aminoethoxyphenyl ligand.

Chapter 3: Therapeutic Applications & Case Studies

The versatility of the aminoethoxyphenyl scaffold is evident in its widespread application across various disease areas.

Neuropharmacology

This pharmacophore is a classic feature in ligands targeting adrenoceptors and serotonin receptors, which are crucial in regulating mood, cognition, and autonomic functions.[5] For example, compounds related to WB-4101, which possess a 2-((ethylamino)methyl)-1,4-benzodioxan structure (a constrained analog of the aminoethoxyphenyl core), show high affinity for both α1-adrenoreceptor subtypes and 5-HT1A receptors.[6] SAR studies on these molecules have shown that subtle changes in stereochemistry can shift selectivity between these two receptor families, highlighting the scaffold's tunability.[6]

Oncology

In oncology, the focus is often on inhibiting protein kinases that drive cancer cell proliferation. The aminoethoxyphenyl moiety can be found in certain classes of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7][8] In this context, the terminal amine often interacts with key residues in the ATP-binding pocket, while the substituted phenyl ring extends into a more hydrophobic region, contributing to both potency and selectivity.[8]

Cardiovascular & Other Indications

Derivatives containing this scaffold have been explored for various other targets. For instance, the core structure is present in amiodarone, a complex antiarrhythmic agent, although its mechanism is multifaceted. The ability of the amine to interact with ion channels and the lipophilic nature of the substituted aromatic ring are key to its function. Furthermore, compounds featuring this pharmacophore have been investigated as selective estrogen receptor modulators (SERMs) and for other targets.[9]

Chapter 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

A compound's success as a drug depends not only on its affinity for the target (pharmacodynamics) but also on its absorption, distribution, metabolism, and excretion (ADME) profile (pharmacokinetics).[10][11] The aminoethoxyphenyl structure offers several levers to modulate these PK/PD properties.

-

Absorption & Bioavailability: The lipophilicity, governed by the phenyl ring and its substituents, and the basicity of the amine are key determinants of oral absorption. Highly lipophilic analogs may have poor aqueous solubility, while highly basic amines may be extensively charged in the gut, limiting membrane permeation.

-

Distribution: The ability to cross the blood-brain barrier (BBB) is critical for neurological targets. Medicinal chemists can tune this property by modifying lipophilicity and hydrogen bonding capacity. For example, masking the amine in a prodrug form or optimizing the overall physicochemical properties can enhance CNS penetration.[12]

-

Metabolism: The ether linkage is generally more stable to metabolic cleavage than an ester. The primary sites of metabolism are often N-dealkylation of the amine or oxidation of the phenyl ring by cytochrome P450 (CYP) enzymes.[13][14] Introducing blocking groups (e.g., fluorine) on the phenyl ring can enhance metabolic stability and prolong the drug's half-life.

-

Toxicity: A key aspect of drug development is minimizing off-target effects and toxicity. The pharmacophore itself is not inherently toxic, but specific substitutions or metabolites can be.[15][16] For example, certain metabolites might form reactive quinones. Predictive toxicology and careful SAR can mitigate these risks.[15]

Chapter 5: Experimental Workflows in Drug Discovery

The discovery and optimization of drugs based on the aminoethoxyphenyl pharmacophore follow a well-established pipeline, integrating computational design with chemical synthesis and biological testing.

Caption: A typical drug discovery workflow utilizing pharmacophore-based design.

Protocol 1: Representative Synthesis

This protocol describes a standard, two-step synthesis for a simple aminoethoxyphenyl derivative. The choice of a Williamson ether synthesis is a classic and robust method for forming the aryl ether bond.

Objective: To synthesize N-(2-(4-methoxyphenoxy)ethyl)ethanamine.

Step 1: Synthesis of 1-(2-bromoethoxy)-4-methoxybenzene

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (12.4 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and acetone (150 mL).

-

Reaction: Add 1,2-dibromoethane (56.4 g, 300 mmol, 3 eq.) to the stirring suspension.

-

Heating: Heat the mixture to reflux and maintain for 16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the solid potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the resulting oil in dichloromethane (200 mL) and wash with 1M NaOH (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the title compound.

Step 2: Synthesis of N-(2-(4-methoxyphenoxy)ethyl)ethanamine

-

Reagents & Setup: In a sealed pressure vessel, dissolve 1-(2-bromoethoxy)-4-methoxybenzene (11.5 g, 50 mmol) in ethanol (100 mL).

-

Reaction: Add a solution of ethylamine (70% in water, ~33 mL, ~400 mmol, 8 eq.).

-

Heating: Seal the vessel and heat to 80°C for 12 hours.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol and excess ethylamine.

-

Purification: Dissolve the residue in 1M HCl (150 mL) and wash with ethyl acetate (2 x 100 mL) to remove any unreacted starting material. Basify the aqueous layer to pH >12 with 6M NaOH. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product as an oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation (Competitive Radioligand Binding Assay)

This protocol is a self-validating system for determining the binding affinity (Kᵢ) of a synthesized compound for a target receptor, for example, the α1-adrenoceptor.

Objective: To determine the Kᵢ of a test compound at the human α1A-adrenoceptor.

-

Materials:

-

Cell membranes expressing the human α1A-adrenoceptor.

-

Radioligand: [³H]-Prazosin (a known high-affinity antagonist).

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test compound stock solutions (in DMSO).

-

96-well plates, scintillation fluid, liquid scintillation counter.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 1 pM).

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL buffer, 50 µL [³H]-Prazosin (at a final concentration near its Kₑ), and 100 µL cell membranes.

-

Non-Specific Binding (NSB): 50 µL phentolamine, 50 µL [³H]-Prazosin, and 100 µL cell membranes.

-

Test Compound: 50 µL of each test compound dilution, 50 µL [³H]-Prazosin, and 100 µL cell membranes.

-

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

-

Validation: The assay is considered valid if the specific binding window (Total/NSB) is >5 and the reference compounds perform within their expected affinity range.

Conclusion

The aminoethoxyphenyl pharmacophore is a testament to the power of privileged scaffolds in drug discovery. Its elegant simplicity, combining a cationic anchor, a flexible linker, a hydrogen-bonding ether, and a tunable aromatic ring, provides a robust framework for interacting with a multitude of biological targets. A deep understanding of its structure-activity relationships and pharmacokinetic properties allows medicinal chemists to rationally design potent, selective, and effective therapeutic agents. As computational tools become more powerful and our understanding of biological systems deepens, the strategic deployment of proven pharmacophores like the aminoethoxyphenyl moiety will continue to be a cornerstone of developing the next generation of medicines.

References

-

Weng, C. W., Wei, C. H., Tsai, J. Y., Lai, Y. H., Chang, G. C., & Chen, J. J. W. (n.d.). Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth. PMC. Retrieved from [Link]

-

Bolognesi, M. L., Budriesi, R., Cavalli, A., Chiarini, A., Gotti, R., Leonardi, A., Minarini, A., Poggesi, E., Recanatini, M., Rosini, M., Tumiatti, V., & Melchiorre, C. (1999). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Saganuwan, S. A. (2024). Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

RASA Life Sciences. (2018, August 13). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. Retrieved from [Link]

-

Green, J. R., & Ebetino, F. H. (n.d.). A Quantitative Structure-Activity Relationship and Pharmacophore Modeling Investigation of Aryl-X and Heterocyclic Bisphosphonates as Bone Resorption Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Shivanika, A., et al. (2022). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Research Reviews. Retrieved from [Link]

-

Patsnap. (2025, May 21). How does pharmacophore work? Patsnap Synapse. Retrieved from [Link]

-

Pharmacology Mentor. (2023, April 15). Structure-Activity Relationship (SAR). Pharmacology Mentor. Retrieved from [Link]

-

(2025, September 2). Pharmacophore: Significance and symbolism. ScienceDirect. Retrieved from [Link]

-

Yang, S. Y. (2010). Pharmacophore based drug design approach as a practical process in drug discovery. Current Computer-Aided Drug Design. Retrieved from [Link]

-

Drug Design Org. (2009, January 15). Principles in Pharmacophore Elucidation. Drug Design Org. Retrieved from [Link]

-

Czopek, A., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances. Retrieved from [Link]

-

Clark, A. T., et al. (2018). Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. PMC. Retrieved from [Link]

-

Kim, S. B., et al. (2003). Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Traxler, P., et al. (1997). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Yang, S. Y. (2010). Pharmacophore based drug design approach as a practical process in drug discovery. PubMed. Retrieved from [Link]

-

Vibiosphen. (n.d.). Pharmacokinetic / Pharmacodynamic (PK/PD). Vibiosphen. Retrieved from [Link]

-

Saganuwan, S. A. (2024). Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy. Semantic Scholar. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. PMC. Retrieved from [Link]

-

Gadaleta, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Retrieved from [Link]

-

Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. PMC. Retrieved from [Link]

-

Ancin-Murguzur, F. J., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PMC. Retrieved from [Link]

-

Mercola, M., et al. (2022). Repurposing drugs to treat cardiovascular disease in the era of precision medicine. PMC. Retrieved from [Link]

-

Rocha, J. B., et al. (2022). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PMC. Retrieved from [Link]

-

Rahman, M., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PMC. Retrieved from [Link]

-

Hofer, W., et al. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. MDPI. Retrieved from [Link]

-

Schepmann, D., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved from [Link]

-

Lee, S., & Kim, S. Y. (2026). Pharmacokinetics and Drug Interactions. MDPI. Retrieved from [Link]

-

(n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

-

Eng, H., et al. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. ResearchGate. Retrieved from [Link]

-

de Oliveira, A. C. P., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC. Retrieved from [Link]

-

Bereda, G. (2023). Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Journal of Clinical Toxicology. Retrieved from [Link]

-

Da-Ano, R., & Dalla-Vechia, L. (2021). Amino Acetophenones for Natural Product Analogs. MDPI. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Retrieved from [Link]

-

(2021, February 20). Which Agents Are Linked to Drug- and Toxin-Induced PAH? AJMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 23). Amines as Neurotransmitters. Chemistry LibreTexts. Retrieved from [Link]

-

Shannon, H. E., & DeGregorio, C. M. (1982). Sedative and analgesic actions of methoxylated 2-aminotetralins; involvement of alpha 1- and alpha 2-adrenoreceptors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Rowley, J., & Heap, R. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Retrieved from [Link]

-

Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles. Retrieved from [Link]

-

Zhang, R., et al. (2022). Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo. Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. rasalifesciences.com [rasalifesciences.com]

- 2. How does pharmacophore work? [synapse.patsnap.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Principles in Pharmacophore Elucidation - Drug Design Org [drugdesign.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vibiosphen.com [vibiosphen.com]

- 11. longdom.org [longdom.org]

- 12. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]

- 15. Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

Strategic Derivatization of Methyl 4-(2-(dimethylamino)ethoxy)benzoate: A Medicinal Chemistry Perspective

Introduction: The "Privileged" Aminoalkoxy Scaffold

Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS: 73119-82-1) represents a versatile chemical scaffold that bridges several distinct pharmacophores. Structurally, it combines a lipophilic benzoate head group with a basic, ionizable aminoalkoxy tail. This specific architecture—an aromatic ring linked to a tertiary amine via an ether chain—is a "privileged structure" in medicinal chemistry, frequently appearing in:

-

Sigma-1 Receptor (

R) Ligands: The basic amine and aromatic ring satisfy the primary pharmacophore requirements for -

Local Anesthetics: While distinct from the amino-ester class (e.g., procaine), the amino-ether linkage offers superior hydrolytic stability while maintaining sodium channel blocking potential.

-

Anticancer & Anti-infective Agents: Recent studies indicate that hydrazide derivatives of this scaffold exhibit potent activity against Entamoeba histolytica and lung cancer cell lines (A549).[1]

This guide outlines a strategic framework for synthesizing the core scaffold and exploring novel derivatives to unlock these therapeutic potentials.

Core Synthesis: The Williamson Ether Protocol

The most robust method for generating the parent molecule involves the O-alkylation of methyl 4-hydroxybenzoate. While Mitsunobu conditions are possible, the base-mediated Williamson ether synthesis is preferred for scalability and cost-efficiency.

Protocol 1: Synthesis of this compound[2]

Reaction Principle: Nucleophilic substitution (

Reagents:

-

Methyl 4-hydroxybenzoate (1.0 eq)

-

2-Chloro-N,N-dimethylethanamine hydrochloride (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 3.0 eq) -

Potassium Iodide (KI, catalytic, 0.1 eq)

-

Solvent: Acetone or DMF (anhydrous)[2]

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous Acetone. Add

. Stir at reflux for 30 minutes to generate the phenoxide anion.-

Expert Insight: Using

is superior to NaH here because it minimizes the risk of ester hydrolysis or transesterification, which can occur with stronger bases.

-

-

Addition: Add 2-Chloro-N,N-dimethylethanamine hydrochloride and catalytic KI.

-

Reflux: Heat the mixture at reflux (

C for acetone, -

Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc and wash with 5%

and Brine. Dry over

Yield Expectation: 75–85%

Characterization:

Strategic Structural Modifications (SAR Exploration)

To generate novel derivatives, we treat the parent molecule as a tripartite structure: the Head (Ester), the Linker (Ethoxy), and the Tail (Amine).

Zone A: Head Group Transformation (The Hydrazide Pathway)

Converting the methyl ester to a hydrazide creates a "hinge" region capable of forming hydrazones. This is the primary route for generating anti-infective and anticancer candidates.

Protocol 2: Hydrazinolysis to 4-(2-(dimethylamino)ethoxy)benzohydrazide

-

Dissolve the parent ester (10 mmol) in absolute ethanol (30 mL).

-

Add Hydrazine hydrate (

, 99%, 50 mmol) dropwise. -

Reflux for 6–10 hours.

-

Cool to room temperature. The product often precipitates as white crystals.

-

Filter, wash with cold ethanol, and recrystallize.

Derivatization: React this hydrazide with various aromatic aldehydes to form Schiff base hydrazones . These derivatives have shown

Zone B: Tail Variation (Sigma-1 Receptor Tuning)

The dimethylamino group is a generic "tail." To increase selectivity for CNS targets like the Sigma-1 receptor, the amine must be conformationally restricted or bulked up.

-

Strategy: Instead of using 2-chloro-N,N-dimethylethanamine in Protocol 1, use:

-

1-(2-chloroethyl)piperidine: Increases lipophilicity and

affinity. -

4-(2-chloroethyl)morpholine: Reduces LogP, often used to tune metabolic stability.

-

N-(2-chloroethyl)-4-benzylpiperidine: A classic modification to access high-affinity

antagonist space.

-

Zone C: Linker Elongation

Extending the ethoxy linker to a propoxy or butoxy chain alters the spatial orientation of the basic nitrogen relative to the aromatic ring. This is critical for fitting into the "anionic aspartate" pocket of G-protein coupled receptors (GPCRs).

Visualizing the Design Strategy

The following diagram maps the synthetic logic from the parent scaffold to its bioactive derivatives.

Caption: Synthetic divergence from the core benzoate scaffold. Red nodes indicate oncology/infectious disease targets; Green nodes indicate CNS/Sigma receptor targets.

Biological Characterization & Validation[3]

To validate the "novelty" and efficacy of synthesized derivatives, the following assay cascade is recommended.

Table 1: Recommended Screening Cascade

| Assay Type | Target/Method | Purpose | Success Metric |

| Primary Screen | MTT Assay (A549, MCF-7) | Assess cytotoxicity for anticancer potential. | |

| Target Binding | Radioligand Binding ( | Determine affinity for Sigma-1 receptors.[4] | |

| Antimicrobial | Microdilution (E. histolytica) | Evaluate anti-infective potency (for hydrazones). | |

| ADME | HPLC (LogP / Stability) | Assess drug-likeness and hydrolytic stability. | LogP 2.0–3.5 |

Protocol 3: HPLC Purity Validation

Before biological testing, compound purity must be >95%.

-

Column: C18 Reverse Phase (

). -

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester bonds).

References

-

Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. Source: European Journal of Medicinal Chemistry (2016).[5] Context: Establishes the anticancer and antiamoebic potential of the hydrazide derivatives.[5]

-

Sigma-1 Receptor Ligands: A Review. Source: Frontiers in Pharmacology (2019). Context: Validates the aminoalkoxy pharmacophore for Sigma-1 receptor targeting.

-

Direct Synthesis Approaches to this compound. Source: BenchChem / Chemical Literature. Context: Provides foundational data on the Williamson ether synthesis conditions.

-

Convenient Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters. Source: ResearchGate / Journal of Applied Pharmaceutical Science. Context: Describes the synthesis of cyclic amine derivatives (Zone B modifications) for SERM activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound|CAS 73119-82-1 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. adooq.com [adooq.com]

- 5. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical context of the discovery and development of Methyl 4-(2-(dimethylamino)ethoxy)benzoate

[1]

Executive Summary

This compound is a specialized benzoate ester derivative functioning primarily as a high-value intermediate in pharmaceutical synthesis.[1][2] Its structural significance lies in the 4-(2-(dimethylamino)ethoxy) moiety—a pharmacophore critical for dual-mechanism prokinetic agents, most notably Itopride Hydrochloride .[1]

Unlike simple benzoates, this molecule integrates a basic tertiary amine tail with a lipophilic ester head, allowing for versatile chemical transformations (reduction, hydrolysis, amidation) essential for generating the benzylamine pharmacophores found in modern gastrointestinal therapeutics.[1]

| Technical Attribute | Specification |

| CAS Number | 73119-82-1 |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Primary Application | Precursor for Itopride (Ganaton); Polymerization accelerator |

| Key Functionality | Dual-site binding motif (D2 receptor / AChE enzyme) |

Historical Context: The Quest for Safer Prokinetics[1]

The Post-Cisapride Era

In the late 1980s and early 1990s, the field of gastroenterology was searching for effective prokinetic agents to treat functional dyspepsia and gastroparesis.[1] Early agents like Metoclopramide carried risks of extrapyramidal symptoms (EPS) due to blood-brain barrier (BBB) penetration.[1] Cisapride , while effective, faced scrutiny for QT-interval prolongation (hERG channel blockade).[1]

The Hokuriku Seiyaku Breakthrough

Researchers at Hokuriku Seiyaku Co., Ltd. (Japan) sought a novel agent with a dual mechanism of action but without the cardiac or CNS liability of predecessors.[1] Their Structure-Activity Relationship (SAR) studies focused on benzamide derivatives.[1]

The discovery of Itopride (approved in Japan in 1995) marked a paradigm shift.[1] The molecule was designed with a specific polarity profile that minimized CNS penetration.[1] This compound emerged as a critical building block during this optimization phase.[1] The "dimethylaminoethoxy" tail was found to be essential for:

-

D2 Receptor Antagonism: Providing anti-emetic properties.[1]

-

Acetylcholinesterase (AChE) Inhibition: Increasing synaptic acetylcholine concentrations to enhance gastric motility.[1]

This specific ester allowed chemists to modulate the lipophilicity of the precursor before converting it into the final benzylamine linkage required for Itopride.[1]

Chemical Development & Synthesis Protocols

The synthesis of this compound represents a classic application of the Williamson Ether Synthesis , optimized for industrial scalability.[1]

Protocol 1: Etherification (Synthesis of the Core)

Objective: Selective alkylation of the phenolic hydroxyl group without quaternizing the tertiary amine.[1]

-

Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 2-Chloro-N,N-dimethylethylamine HCl (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).[1]

-

Solvent: Acetone or DMF (Dimethylformamide).[1]

-

Conditions: Reflux (60–80°C) for 12–18 hours.[1]

Step-by-Step Methodology:

-

Activation: Charge a reactor with Methyl 4-hydroxybenzoate and anhydrous K₂CO₃ in acetone. Stir at reflux for 30 minutes to generate the phenoxide anion.

-

Alkylation: Add 2-Chloro-N,N-dimethylethylamine hydrochloride portion-wise. The base neutralizes the HCl salt in situ, releasing the free amine for reaction.[1]

-

Completion: Monitor via TLC or HPLC. The reaction is driven by the formation of insoluble KCl.[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve the residue in Ethyl Acetate and wash with dilute NaOH (to remove unreacted phenol) and brine.[1]

-

Purification: The product is an oil that can be crystallized as a hydrochloride salt or distilled under high vacuum.[1]

Protocol 2: Reduction (Transformation to Pre-Drug Intermediate)

To utilize this molecule for Itopride synthesis, the ester functionality must typically be reduced to a benzyl alcohol, which is then converted to the benzylamine.[1]

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Bis(2-methoxyethoxy)aluminumhydride (Red-Al).[1]

-

Solvent: Anhydrous THF.

Mechanism: The hydride attacks the ester carbonyl, generating an alkoxide intermediate which collapses to the aldehyde, followed by a second hydride attack to yield 4-(2-(dimethylamino)ethoxy)benzyl alcohol .[1]

Visualization of Chemical & Biological Logic[1]

Diagram 1: Synthesis Pathway

The following diagram illustrates the conversion of the raw methyl ester into the active benzylamine moiety used in Itopride.

Caption: Step-wise chemical evolution from the methyl ester precursor to the final Itopride therapeutic agent.

Diagram 2: Pharmacological Mechanism (Why this structure matters)

The "dimethylaminoethoxy" tail derived from our target molecule is the functional anchor for Itopride's dual activity.[1]

Caption: Dual-action mechanism of Itopride enabled by the dimethylaminoethoxy pharmacophore.

Technical Specifications & Quality Control

For researchers utilizing this compound, strict adherence to purity standards is required to prevent side-reactions during subsequent reduction steps.[1]

Solubility Profile

-

Soluble: Methanol, Ethanol, Ethyl Acetate, Chloroform.[1]

-

Insoluble: Water (Free base form).[1]

-

pH Dependent: Highly soluble in aqueous acid (pH < 4) due to protonation of the tertiary amine.[1]

Critical Impurity Markers

When synthesizing this intermediate, monitor for:

-

O-Alkylation vs N-Alkylation: While the phenol oxygen is the primary nucleophile, trace N-alkylation can occur if the amine degrades.[1]

-

Hydrolysis Products: Presence of 4-(2-(dimethylamino)ethoxy)benzoic acid (caused by wet solvents).[1]

Self-Validating Protocol (Purity Check)

Acid-Base Titration: Dissolve 0.5g of the ester in glacial acetic acid. Titrate with 0.1N Perchloric acid using Crystal Violet indicator.

-

Logic: This quantifies the tertiary amine content specifically, ignoring non-basic impurities like unreacted methyl paraben.[1]

References

-

Hokuriku Seiyaku Co., Ltd. (1988).[1] Benzamide derivatives and their use as prokinetic agents. European Patent Office.[1] Patent EP0254530.[1] Link[1]

-

PubChem. (n.d.).[1] Methyl 4-[2-(dimethylamino)ethoxy]benzoate (Compound Summary). National Library of Medicine.[1] Link[1][2]

-

Iwanaga, Y., et al. (1991).[1] Characterization of the prokinetic action of itopride hydrochloride. Japanese Journal of Pharmacology, 56(1), 107-117.[1] Link

-

BenchChem. (2024).[1] this compound: Synthesis and Properties. Link[1]

-

Mushiroda, T., et al. (2000).[1] Pharmacokinetics and interaction of itopride hydrochloride. Drug Metabolism and Disposition, 28(10), 1231-1237.[1] Link

Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1), a key intermediate in pharmaceutical development.[1] The synthesis is achieved via the Williamson ether synthesis, a robust and scalable method involving the reaction of methyl 4-hydroxybenzoate with 2-(dimethylamino)ethyl chloride.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the causality behind experimental choices, ensuring reproducibility and high-purity outcomes. We detail the reaction mechanism, in-process controls, purification techniques, and full analytical characterization to establish a self-validating and trustworthy protocol.

Introduction & Scientific Rationale

This compound is a versatile benzoate ester derivative that serves as a crucial building block in medicinal chemistry.[1] Its molecular structure, featuring a tertiary amine, an ether linkage, and an ester group, makes it a valuable precursor for a range of active pharmaceutical ingredients (APIs), including gastrointestinal motility agents like Itopride Hydrochloride.[1]

The chosen synthetic strategy is the Williamson ether synthesis, a classic yet highly efficient SN2 reaction.[2][3][4] This method is favored for its reliability, straightforward execution, and the wide availability of starting materials. The reaction proceeds by the deprotonation of a phenol (methyl 4-hydroxybenzoate) to form a nucleophilic phenoxide ion, which then attacks an alkyl halide (2-(dimethylamino)ethyl chloride), displacing the halide and forming the desired ether linkage.[2][5][6]

Reaction Mechanism: SN2 Pathway

The synthesis follows a bimolecular nucleophilic substitution (SN2) mechanism.[2][7]

-

Deprotonation: The weakly acidic phenolic proton of methyl 4-hydroxybenzoate is abstracted by a base, potassium carbonate, to generate the potassium phenoxide intermediate. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral phenol.

-